1,1-DIMETHYL-D6-UREA
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Overview
Description
1,1-Dimethyl-d6-urea is an isotopically labeled compound with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol . It is a derivative of urea, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-d6-urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by filtration or routine extraction procedures to obtain the desired product.
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, but it is still widely used due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-d6-urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
1,1-Dimethyl-d6-urea is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It is used in metabolic studies to trace the pathways of urea metabolism.
Industry: It is used in the synthesis of other chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-d6-urea involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolism of urea and related compounds. The deuterium atoms in its structure can influence reaction rates and pathways, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylurea: Similar in structure but without deuterium atoms.
N,N-Dimethylurea: Another urea derivative with different substitution patterns.
Diaryl ureas: Compounds with aryl groups attached to the urea moiety.
Uniqueness
1,1-Dimethyl-d6-urea is unique due to its isotopic labeling with deuterium, which makes it particularly useful in studies requiring stable isotopes. This labeling allows for precise tracking and analysis in various scientific applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1219802-32-0 |
---|---|
Molecular Formula |
C3H2D6N2O |
Molecular Weight |
94.15 |
Synonyms |
1,1-DIMETHYL-D6-UREA |
Origin of Product |
United States |
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